molecular formula C15H21NO3 B7049422 3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol

3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol

Cat. No.: B7049422
M. Wt: 263.33 g/mol
InChI Key: QFGFJPAVBJRBSE-UHFFFAOYSA-N
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Description

3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a morpholine ring, a phenol group, and a hydroxycyclobutyl moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The hydroxycyclobutyl group can be reduced to form cyclobutyl derivatives.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Cyclobutyl derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with enzymes or receptors. The hydroxycyclobutyl group may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphenylmorpholine: Similar structure but lacks the hydroxycyclobutyl group.

    Cyclobutylmorpholine: Contains the cyclobutyl group but lacks the phenol group.

    Phenylmorpholine: Lacks both the hydroxycyclobutyl and phenol groups.

Uniqueness

3-[4-[(1-Hydroxycyclobutyl)methyl]morpholin-2-yl]phenol is unique due to the presence of all three functional groups (phenol, morpholine, and hydroxycyclobutyl), which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[4-[(1-hydroxycyclobutyl)methyl]morpholin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-13-4-1-3-12(9-13)14-10-16(7-8-19-14)11-15(18)5-2-6-15/h1,3-4,9,14,17-18H,2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGFJPAVBJRBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2CCOC(C2)C3=CC(=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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